3-Bromo-4-ethoxyaniline
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Overview
Description
3-Bromo-4-ethoxyaniline: is an organic compound with the molecular formula C8H10BrNO . It is a derivative of aniline, where the amino group is substituted with a bromine atom at the third position and an ethoxy group at the fourth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethoxyaniline typically involves the bromination of 4-ethoxyaniline. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The choice of brominating agent and solvent can vary based on cost, availability, and environmental considerations. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-ethoxyaniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group in this compound can be oxidized to form nitro or nitroso derivatives under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products:
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of dehalogenated aniline derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-4-ethoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive compounds. It can be used in the synthesis of molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for various industrial processes .
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethoxyaniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
3-Bromoaniline: Similar structure but lacks the ethoxy group, leading to different reactivity and applications.
4-Ethoxyaniline:
2-Bromo-4-ethoxyaniline: Positional isomer with bromine at the second position, resulting in different chemical properties.
Uniqueness: 3-Bromo-4-ethoxyaniline is unique due to the presence of both bromine and ethoxy substituents on the aniline ring. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-bromo-4-ethoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTRARDJZSIQOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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